Sodium phosphate dibasic heptahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium phosphate, dibasic, heptahydrate (Na₂HPO₄•7H₂O) plays a crucial role in biological research due to its buffering capacity. Buffers are solutions that resist changes in pH, maintaining a specific and stable environment for various biological processes. This stability is essential for maintaining the activity and structure of enzymes, proteins, and other biomolecules .

Sodium phosphate, dibasic, heptahydrate functions as a weak base, contributing to the buffering capacity in the alkaline range (pH 6.8 - 8.0). It can neutralize small amounts of added acids or bases, minimizing significant pH fluctuations that could disrupt experiments.

Here are some specific applications of sodium phosphate, dibasic, heptahydrate in scientific research:

- Cell culture media: Maintaining a consistent pH is critical for the optimal growth and function of cells in culture. Sodium phosphate, dibasic, heptahydrate is a common component of cell culture media, helping to regulate the pH within the desired range .

- Enzyme assays: Many enzymes have specific pH requirements for optimal activity. Sodium phosphate, dibasic, heptahydrate can be used to create buffer solutions at various pHs, allowing researchers to study enzyme activity under controlled conditions .

- Protein purification: Protein purification often involves multiple steps, each requiring a specific pH environment. Sodium phosphate, dibasic, heptahydrate can be used to prepare buffers for various stages of the purification process, ensuring optimal protein stability and yield .

Sodium phosphate dibasic heptahydrate, with the chemical formula , is a crystalline compound that appears as white, odorless crystals. It is commonly known by several synonyms, including dibasic sodium phosphate heptahydrate and disodium hydrogen phosphate heptahydrate. This compound has a molar mass of approximately 268.07 grams per mole and is characterized by its high solubility in water, which is about 154 grams per liter at room temperature .

The heptahydrate form indicates that each molecule of sodium phosphate dibasic is associated with seven water molecules, contributing to its stability and solubility properties. The compound typically exhibits a pH range of 9.0 to 9.3 when dissolved in water, making it mildly alkaline .

In biological systems, DSP acts as a weak base, contributing to maintaining a slightly alkaline pH. It can also function as a chelating agent, forming complexes with metal ions. The primary application of DSP in research lies in its role as a buffer component. Buffers work by resisting changes in pH upon the addition of acids or bases. In PBS, DSP and KH2PO4 form a conjugate acid-base pair that can neutralize small amounts of added acid or base, thus maintaining a constant pH environment crucial for biological processes and experiments [].

In acidic conditions, it can react with acids to form phosphoric acid and sodium salts:

Conversely, it can react with strong bases to form sodium hydroxide and other phosphates.

Sodium phosphate dibasic heptahydrate plays a significant role in biological systems, primarily as a buffering agent in biochemical assays and cell culture media. It helps maintain physiological pH levels, which is crucial for enzyme activity and metabolic processes. Additionally, it serves as a source of phosphate ions necessary for various bio

The synthesis of sodium phosphate dibasic heptahydrate can be achieved through several methods:

- Neutralization Reaction: This involves the neutralization of phosphoric acid with sodium hydroxide or sodium carbonate:

- Crystallization from Solution: The heptahydrate form can be obtained by evaporating a saturated solution of sodium phosphate dibasic at controlled temperatures, allowing for the crystallization of the hydrated form.

- Hydration of Anhydrous Forms: Anhydrous sodium phosphate dibasic can be hydrated by adding water under controlled conditions to yield the heptahydrate .

Sodium phosphate dibasic heptahydrate has a wide range of applications across various fields:

- Biochemistry and Molecular Biology: Used as a buffer in biological assays and cell culture media.

- Pharmaceuticals: Acts as an electrolyte replenisher and is used in certain laxatives.

- Food Industry: Serves as an emulsifier and stabilizer in food products.

- Laboratory Reagent: Employed in analytical chemistry for titrations and as a standard buffer solution.

- Water Treatment: Utilized in water purification processes due to its ability to precipitate heavy metals .

Sodium phosphate dibasic heptahydrate shares similarities with other phosphate compounds but has unique properties that distinguish it:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium phosphate monobasic hydrate | NaH₂PO₄ · H₂O | More acidic; used primarily for buffering in lower pH |

| Sodium phosphate tribasic hydrate | Na₃PO₄ · 12H₂O | More basic; used for higher pH applications |

| Potassium phosphate dibasic heptahydrate | K₂HPO₄ · 7H₂O | Similar buffering capacity; potassium source instead of sodium |

| Calcium hydrogen phosphate | Ca(H₂PO₄)₂ · H₂O | Important for bone health; less soluble than sodium salts |

Sodium phosphate dibasic heptahydrate's unique combination of high solubility, buffering capacity, and mild alkalinity makes it particularly valuable in biological applications compared to its counterparts .

Phosphate compounds have played pivotal roles in scientific and industrial advancements since the discovery of elemental phosphorus in 1669 by German alchemist Hennig Brand, who isolated it from urine. Initially used in alchemical pursuits, phosphorus’ chemical versatility later shifted focus to industrial applications. By the mid-19th century, bone ash became the primary source of phosphorus, but this was replaced by phosphate rock after the introduction of submerged-arc furnaces in the 1880s. Sodium phosphate dibasic heptahydrate (Na₂HPO₄·7H₂O) emerged as a critical derivative, leveraging phosphate’s reactivity in aqueous systems.

Significance of Na₂HPO₄·7H₂O in Scientific Research

This compound is indispensable in biological and chemical research due to its buffering capacity and high solubility. Key applications include:

- Buffer systems: Maintaining stable pH in enzymatic reactions and cell cultures.

- Protein purification: Used in chromatography to stabilize biomolecules.

- Food science: pH adjustment and emulsification in processed foods.

Its role in stabilizing phosphate ions in aqueous solutions underscores its utility in biochemical assays and pharmaceutical formulations.

Nomenclature and Classification

Na₂HPO₄·7H₂O is classified as a sodium salt of phosphoric acid with seven water molecules of crystallization. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Disodium hydrogen phosphate heptahydrate | |

| CAS Number | 7782-85-6 | |

| Molecular Formula | Na₂HPO₄·7H₂O | |

| Alternative Names | Dibasic sodium phosphate |

Overview of Structural and Chemical Characteristics

The compound exhibits distinct physical and chemical properties:

Crystalline Na₂HPO₄·7H₂O adopts a monoclinic structure (space group P2₁/n) with water molecules forming hydrogen bonds in the lattice. Its thermal stability is limited, as dehydration occurs above 48°C, releasing five water molecules.

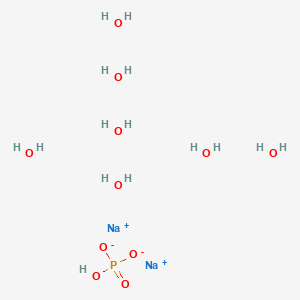

Sodium phosphate dibasic heptahydrate is an inorganic compound with the molecular formula Na₂HPO₄·7H₂O, alternatively represented as H₁₅Na₂O₁₁P [1] [2]. The compound has a molecular weight of 268.07 grams per mole and is registered under the Chemical Abstracts Service number 7782-85-6 [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is disodium phosphoric acid heptahydrate [4].

| Property | Value |

|---|---|

| Molecular Formula | Na₂HPO₄·7H₂O |

| Alternative Formula | H₁₅Na₂O₁₁P |

| Molecular Weight | 268.07 g/mol |

| CAS Number | 7782-85-6 |

| IUPAC Name | Disodium phosphoric acid heptahydrate |

The molecular structure consists of two sodium cations, one hydrogen phosphate anion, and seven water molecules of crystallization [1] [2]. This specific hydration state makes it one of several known hydrates of sodium phosphate dibasic, distinguished by its seven water molecules per formula unit [5].

Chemical Structure and Bonding

Sodium phosphate dibasic heptahydrate exhibits a complex bonding arrangement involving both ionic and covalent interactions [4]. The fundamental structure centers around the hydrogen phosphate anion (HPO₄²⁻), which forms through covalent bonding between the central phosphorus atom and four oxygen atoms [6]. Within this tetrahedral arrangement, three oxygen atoms carry negative charges while one oxygen atom remains protonated [6].

The sodium cations (Na⁺) interact with the hydrogen phosphate anions through ionic bonding, with the electrostatic attraction between the positively charged sodium ions and the negatively charged phosphate groups providing structural stability [4]. The International Chemical Identifier key for this compound is PYLIXCKOHOHGKQ-UHFFFAOYSA-L, representing its unique molecular arrangement [4].

The seven water molecules in the crystal structure participate in hydrogen bonding networks that stabilize the overall crystalline framework [7]. These water molecules are incorporated into the crystal lattice through hydrogen bonds with both the phosphate groups and other water molecules, creating a three-dimensional network that contributes to the compound's physical properties [7] [8].

Crystallographic Parameters

Sodium phosphate dibasic heptahydrate crystallizes as white crystalline powder or granules with a density of 1.679 grams per cubic centimeter [8] [9]. The compound belongs to the monoclinic crystal system, characterized by its prismatic crystal habit [10]. The crystallographic structure exhibits translucent to white crystalline appearance when fully hydrated [11].

| Physical Property | Value |

|---|---|

| Appearance | White crystalline powder/granules |

| Color | White/Colorless |

| Physical Form | Solid crystals |

| Density | 1.679 g/cm³ |

| Crystal System | Monoclinic |

The compound demonstrates significant hygroscopic behavior, readily absorbing moisture from the atmosphere [12] [8]. This hygroscopic nature influences its crystallographic stability and requires careful storage conditions to maintain structural integrity [13].

Hydration States and Interconversion

Relationship with Other Hydrates

Sodium phosphate dibasic exists in multiple hydration states, each characterized by different numbers of water molecules incorporated into the crystal structure [5]. The known hydrates include the anhydrous form, monohydrate, dihydrate, heptahydrate, octahydrate, and dodecahydrate [5] [14].

| Hydrate Form | Formula | Molecular Weight (g/mol) | CAS Number | Density (g/cm³) |

|---|---|---|---|---|

| Anhydrous | Na₂HPO₄ | 141.96 | 7558-79-4 | 1.70 |

| Dihydrate | Na₂HPO₄·2H₂O | 177.99 | 10028-24-7 | 2.066 |

| Heptahydrate | Na₂HPO₄·7H₂O | 268.07 | 7782-85-6 | 1.679 |

| Dodecahydrate | Na₂HPO₄·12H₂O | 358.14 | 10039-32-4 | 1.524 |

The interconversion between these hydration states occurs through controlled thermal treatment or exposure to different humidity conditions [15] [16]. The heptahydrate represents a stable intermediate form that can lose water molecules to form lower hydrates or gain additional water to form higher hydrates under appropriate conditions [15].

Structural Differences Between Hydration States

The structural differences between hydration states primarily involve the arrangement and number of water molecules within the crystal lattice [15]. The heptahydrate form contains seven water molecules that participate in hydrogen bonding networks, creating a more open crystal structure compared to the anhydrous form [10].

The dodecahydrate form exhibits the lowest density at 1.524 grams per cubic centimeter due to the extensive water content, while the anhydrous form demonstrates the highest density at 1.70 grams per cubic centimeter [15]. The dihydrate form shows an intermediate density of 2.066 grams per cubic centimeter, reflecting the compact arrangement of two water molecules per formula unit [15].

Temperature-induced dehydration occurs in a stepwise manner, with the heptahydrate losing five water molecules at 48 degrees Celsius to form the dihydrate [15] [16]. This selective water loss indicates that the seven water molecules in the heptahydrate are not equivalent in their binding strength to the crystal structure [16].

Chemical Reactivity Profile

Sodium phosphate dibasic heptahydrate demonstrates moderate chemical reactivity, particularly in aqueous solutions where it undergoes hydrolysis reactions [15]. The compound acts as a weak base in solution, with the hydrogen phosphate anion capable of accepting protons from water molecules [5] [17].

The thermal decomposition pathway involves progressive dehydration followed by conversion to sodium pyrophosphate at elevated temperatures [15] [18]. The reaction sequence proceeds as follows: initial loss of five water molecules at 48 degrees Celsius, complete dehydration at 100 degrees Celsius, and conversion to sodium pyrophosphate at 240-250 degrees Celsius [15] [13].

| Temperature (°C) | Process | Product |

|---|---|---|

| 48 | Loses 5H₂O molecules | Na₂HPO₄·2H₂O |

| 92.5 | Dihydrate loses water | Na₂HPO₄ |

| 100 | Complete dehydration | Na₂HPO₄ |

| 240-250 | Converts to pyrophosphate | Na₄P₂O₇ |

The compound exhibits incompatibility with strong acids, which can protonate the phosphate groups and alter the solution chemistry [19] [13]. It also shows reactivity toward certain metals, particularly aluminum and zinc, where it can act as a corrosive agent [19].

Acid-Base Properties and pH Behavior in Solution

Sodium phosphate dibasic heptahydrate functions as a buffering agent due to the amphoteric nature of the hydrogen phosphate anion [17] [20]. The phosphate system exhibits three ionization constants corresponding to the stepwise deprotonation of phosphoric acid: pKa₁ = 2.15, pKa₂ = 7.2, and pKa₃ = 12.38 [15] [6] [20].

| Property | Value |

|---|---|

| pKa₁ (Phosphoric acid) | 2.15 |

| pKa₂ (Phosphoric acid) | 7.2 |

| pKa₃ (Phosphoric acid) | 12.38 |

| pH (5% solution) | 9.0-9.3 |

| Buffer Range | 5.8-8.0 |

The compound produces moderately basic solutions with a pH range of 9.0-9.3 for a 5% aqueous solution [21] [9]. This alkaline behavior results from the hydrolysis of the hydrogen phosphate anion, which accepts protons from water molecules and generates hydroxide ions [5] [17].

The buffering capacity of sodium phosphate dibasic is particularly effective in the physiological pH range around 7.2, corresponding to the second ionization constant of phosphoric acid [17] [20]. This property makes it valuable for maintaining stable pH conditions in biochemical systems and analytical procedures [17] [22].

Solubility Characteristics

Sodium phosphate dibasic heptahydrate exhibits high solubility in water, with a solubility of 154 grams per liter at 20 degrees Celsius [13]. Alternative measurements indicate solubility of approximately 35.8 grams per liter under similar conditions [21]. The compound is completely insoluble in ethanol and other organic solvents [8] [15].

| Temperature (°C) | Solubility (g/L) |

|---|---|

| 20 | 154 |

| Alternative measurement | 35.8 |

The high water solubility results from the ionic nature of the compound and the extensive hydrogen bonding capability of the hydrated form [12]. The dissolution process involves dissociation of the sodium cations and hydrogen phosphate anions, followed by hydration of these ions by water molecules [23].

The solubility characteristics are influenced by temperature, with higher temperatures generally increasing the dissolution rate and capacity [24]. However, the compound's hygroscopic nature means that it readily absorbs atmospheric moisture, which can affect accurate solubility measurements [12] [8].

Stability Under Various Conditions

Sodium phosphate dibasic heptahydrate demonstrates variable stability depending on environmental conditions [15] [18]. Under ambient conditions, the compound is hygroscopic and readily absorbs moisture from the atmosphere, potentially leading to changes in hydration state [12] [13].

Thermal stability analysis reveals that the compound begins losing water molecules at 48 degrees Celsius, with the initial loss of five water molecules to form the dihydrate [15] [16]. Complete dehydration occurs at 100 degrees Celsius, while decomposition to sodium pyrophosphate begins at 240-250 degrees Celsius [15] [18].

The compound exhibits stability in neutral to moderately basic aqueous solutions but may undergo hydrolysis reactions in highly acidic or basic environments [19]. Storage requires protection from excessive moisture and temperature fluctuations to maintain the heptahydrate form [13].

Sodium phosphate dibasic heptahydrate presents as colorless, transparent crystals or white crystalline powder at room temperature [1] [2] [3]. The compound exhibits a highly organized crystalline structure that manifests macroscopically as well-defined crystals when properly formed [4]. Under standard conditions, the material appears as colorless translucent crystals with a characteristic crystalline habit [4].

The morphological characteristics of sodium phosphate dibasic heptahydrate are influenced by its hydrated nature. The presence of seven water molecules per formula unit contributes to the formation of well-ordered crystal structures that can be observed at the macroscopic level [5]. When the compound undergoes dehydration processes, particularly in warm, dry environments, it exhibits efflorescent behavior, losing water molecules and transforming its surface appearance [1] [3].

The crystalline powder form presents as a fine white crystalline powder with consistent particle distribution [6]. The material maintains its structural integrity under normal storage conditions, though it demonstrates sensitivity to environmental humidity due to its hygroscopic nature [7].

Density and Specific Gravity

The density characteristics of sodium phosphate dibasic heptahydrate have been extensively documented across multiple sources. At 25°C, the compound exhibits a density of 1.68 g/mL [1] [8] [9]. This value represents the liquid displacement density measured under standard laboratory conditions.

The specific gravity of the compound is reported as 1.7 [1] [10], indicating that the material is significantly denser than water. This property is consistent with the ionic nature of the compound and the presence of heavy sodium and phosphate ions within the crystal lattice structure.

Bulk density measurements indicate a value of 800 kg/m³ [1] [11], which is relevant for practical handling and storage applications. The difference between the true density and bulk density reflects the packing efficiency of the crystalline particles and the presence of interparticle void spaces.

Melting Point and Thermal Properties

The thermal behavior of sodium phosphate dibasic heptahydrate is characterized by a complex dehydration process rather than a simple melting transition. The compound begins to lose its water of crystallization at 48°C [1] [12] [13]. This temperature represents the onset of thermal decomposition where the seven water molecules begin to be eliminated from the crystal structure.

The thermal decomposition process occurs in stages, with the compound losing five water molecules at approximately 48°C to form the dihydrate form [14]. Further heating results in complete dehydration at temperatures exceeding 48°C [13] [15]. At approximately 100°C, the compound loses all crystallization water [3].

At elevated temperatures around 240°C (dull-red heat), the dehydrated sodium phosphate dibasic undergoes conversion to tetrasodium pyrophosphate (Na₄P₂O₇) through a condensation reaction [1]. This thermal transformation represents the complete breakdown of the original hydrated structure.

Hygroscopic Behavior

Sodium phosphate dibasic heptahydrate exhibits highly hygroscopic characteristics [2] [3] [7]. This property means the compound readily absorbs moisture from the atmospheric environment, making proper storage conditions critical for maintaining product integrity.

The hygroscopic nature is attributed to the compound's ionic structure and its natural affinity for water molecules [5]. Under ambient conditions, the material can absorb additional moisture beyond its seven water molecules of crystallization, potentially leading to changes in physical properties and handling characteristics.

Conversely, under warm, dry air conditions, the compound demonstrates efflorescent behavior [1] [3], where it loses water molecules from its crystal structure. This bidirectional moisture interaction makes environmental control essential for applications requiring consistent material properties.

The relative stability of the heptahydrate form in air at room temperature has been noted [3], indicating that under moderate humidity conditions, the compound maintains its seven-water structure without significant gain or loss of hydration.

Optical Properties

Transparency in UV-Visible Region

Sodium phosphate dibasic heptahydrate demonstrates transparency in the UV-visible region, making it suitable for optical applications where light transmission is required [16]. Studies of sodium phosphate glasses indicate a wide range of transparency in infrared and visible ranges [16], suggesting that the crystalline form maintains optical clarity across significant portions of the electromagnetic spectrum.

The compound's transparency characteristics are particularly relevant in analytical applications where spectroscopic measurements are required. The material does not exhibit significant absorption bands in the visible region that would interfere with optical measurements or applications requiring light transmission.

Refractive Index Parameters

The refractive index of sodium phosphate dibasic heptahydrate at 20°C has been measured as 1.35644 to 1.35717 [17] [18] [19]. This range represents the variation in refractive index values across different crystallographic directions, reflecting the anisotropic nature of the crystalline material.

The refractive index values are consistent with those expected for ionic crystalline materials of similar composition and structure. These optical parameters are important for applications involving light propagation through the material and for optical characterization techniques.

Electrical Properties

The electrical properties of sodium phosphate dibasic heptahydrate are primarily related to its ionic conductivity in solution rather than solid-state electrical behavior. pH and conductivity calculations for sodium phosphate solutions have been extensively studied [20], providing insights into the electrical characteristics of this compound when dissolved.

In aqueous solution, the compound contributes to electrical conductivity through the dissociation of sodium and phosphate ions [20]. The conductivity properties are temperature-dependent and concentration-dependent, making them useful for analytical applications.

The solid crystalline form exhibits typical insulating properties characteristic of ionic crystals, with electrical conduction primarily occurring through ionic mechanisms rather than electronic conduction.

Non-Linear Optical (NLO) Characteristics

While specific nonlinear optical properties of sodium phosphate dibasic heptahydrate have not been extensively documented in the literature, research on related phosphate compounds provides context for understanding potential NLO characteristics. Nonlinear optical properties in phosphate systems have been investigated, particularly in relation to harmonic generation [21].

The ionic nature and crystalline structure of sodium phosphate dibasic heptahydrate suggest that it may exhibit centrosymmetric characteristics, which would limit certain types of nonlinear optical effects. However, the presence of the phosphate group and the specific crystal symmetry could potentially contribute to quadratic nonlinear optical polarization under appropriate conditions [22].

Further investigation would be required to fully characterize any nonlinear optical properties of this specific compound, as the literature does not provide comprehensive data on this aspect of its physical behavior.

Rheological Behavior in Solution

The rheological behavior of sodium phosphate dibasic heptahydrate in solution is characterized by its high solubility and ionic dissociation properties. The compound exhibits water solubility of 154 g/L at 20°C [1] [23] and 118 g/L at 25°C for the heptahydrate form [10] [17].

In aqueous solution, the compound demonstrates Newtonian fluid behavior typical of simple ionic solutions. The viscosity of sodium phosphate solutions is primarily determined by the concentration and temperature, with higher concentrations leading to increased viscosity due to ion-ion interactions.

The pH characteristics of sodium phosphate dibasic solutions range from 8.7 to 9.3 for a 5% solution at 25°C [1] [9] [24], indicating moderately basic behavior. This pH range influences the rheological properties and ionic equilibria in solution.

The compound's high buffering capacity [23] [25] makes it particularly valuable in applications requiring pH stability, which indirectly affects the rheological properties of systems containing this compound.

The material is practically insoluble in ethanol [1] [2], limiting its rheological applications to aqueous and polar solvent systems. This solubility selectivity is important for controlling solution properties in mixed solvent systems.

Data Summary Table

| Property Category | Specific Property | Value | Temperature/Conditions |

|---|---|---|---|

| Density | Liquid Density | 1.68 g/mL | 25°C |

| Density | Specific Gravity | 1.7 | Standard conditions |

| Density | Bulk Density | 800 kg/m³ | Room temperature |

| Thermal | Dehydration Onset | 48°C | Water elimination |

| Thermal | Complete Dehydration | >48°C | All water lost |

| Thermal | Decomposition | ~240°C | Pyrophosphate formation |

| Solubility | Water Solubility | 154 g/L | 20°C |

| Solubility | Water Solubility (heptahydrate) | 118 g/L | 25°C |

| Optical | Refractive Index | 1.35644-1.35717 | 20°C |

| Chemical | pH (5% solution) | 8.7-9.3 | 25°C |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

60593-59-1

15819-50-8

10140-65-5

10361-89-4

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 92 of 194 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 102 of 194 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant